5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
The compound 5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine derivative: This involves the reaction of naphthalene-1-ylacetic acid with piperazine under acidic conditions to form the naphthylacetyl piperazine intermediate.
Synthesis of the oxazole ring: The intermediate is then reacted with a suitable aldehyde and an amine to form the oxazole ring.
Introduction of the thiophene group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE: can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE: has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Chemical Biology: It can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.
Mechanism of Action
The mechanism of action of 5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application, but common targets include G-protein coupled receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(FURAN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
- 5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(PYRIDIN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of 5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of a naphthalene moiety, a piperazine ring, and a thiophene group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C26H22N4O2S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-[4-(2-naphthalen-1-ylacetyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C26H22N4O2S/c27-18-23-26(32-24(28-23)11-10-21-8-4-16-33-21)30-14-12-29(13-15-30)25(31)17-20-7-3-6-19-5-1-2-9-22(19)20/h1-11,16H,12-15,17H2/b11-10+ |
InChI Key |
QCTGUHSWDCKCNC-ZHACJKMWSA-N |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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